molecular formula C16H14N2O2 B2674934 (E)-3-((4-ethoxyphenyl)imino)indolin-2-one CAS No. 883141-68-2

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one

Cat. No.: B2674934
CAS No.: 883141-68-2
M. Wt: 266.3
InChI Key: JXLWOPLJPFUKKH-UHFFFAOYSA-N
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Description

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.3. The purity is usually 95%.
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Biological Activity

The compound (E)-3-((4-ethoxyphenyl)imino)indolin-2-one is a derivative of indolin-2-one, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound features an indoline core with an ethoxyphenyl substituent at the imino position. The synthesis typically involves the condensation reaction of isatin with 4-ethoxyaniline under acidic conditions, leading to the formation of the desired imine derivative.

Anticancer Properties

Research has demonstrated that indolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds have IC50 values ranging from low micromolar to nanomolar concentrations against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines .

Table 1: Cytotoxicity of Indolinone Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-79.78
3-(4-hydroxyphenyl)indoline-2-oneMCF-7<10
3-(4-methoxyphenyl)indoline-2-oneA54912.5

The anticancer activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to caspase activation and DNA fragmentation.
  • Cell Cycle Arrest : It influences cell cycle progression, particularly causing G2/M phase arrest, which is critical for inhibiting cancer cell proliferation .
  • Inhibition of Kinases : Similar derivatives have demonstrated inhibitory effects on various kinases involved in cancer progression, such as EGFR and PDGFR, suggesting a potential for targeted therapy .

Structure-Activity Relationships (SAR)

The biological activity of indolinone derivatives is highly dependent on their structural features. The following points summarize key findings regarding SAR:

  • Substituent Positioning : The para-substitution on the phenyl ring is crucial for maintaining potency. Variations in substituents can lead to significant changes in biological activity .
  • Electron Donating/Withdrawing Effects : Compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups. This aligns with the observed trends in cytotoxicity across different derivatives .

Case Studies

Several case studies highlight the efficacy of indolinone derivatives in preclinical models:

  • MCF-7 Model : In vivo studies using MCF-7 xenografts showed that treatment with compounds similar to this compound resulted in significant tumor regression compared to controls .
  • Mechanistic Studies : Molecular docking studies revealed that these compounds bind effectively to active sites of target proteins, influencing their function and contributing to anticancer effects .

Properties

IUPAC Name

3-(4-ethoxyphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLWOPLJPFUKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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